Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate
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Overview
Description
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate is a versatile chemical compound widely used in scientific research. With its unique properties, this compound finds applications in various fields, including drug development, material sciences, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylpropanoyl chloride with cyanomethylamine, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-(2-chloro-3-methoxyphenyl)propanoyl)amino)acetate
- Methyl (3-(5-(2-chlorophenyl)-2-furyl)-2-propenoyl)amino)acetate
- Methyl (3-(3-fluorophenyl)-2-propenoyl)amino)acetate
Uniqueness
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate stands out due to its specific structural features, such as the presence of a cyanomethyl group and a chlorophenyl ring. These features confer unique reactivity and binding properties, making it valuable for specialized applications in research and industry .
Biological Activity
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate, with the CAS number 1385365-58-1, is a compound that has garnered attention in various fields including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on existing research.
- Molecular Formula : C₁₄H₁₅ClN₂O₃
- Molecular Weight : 294.73 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Propanoyl Chloride : The reaction of 3-chlorophenylpropanoyl chloride with cyanomethylamine.
- Esterification : The resulting amine undergoes esterification with methanol under acidic conditions.
This multi-step synthesis requires careful control of temperature and the use of catalysts to maximize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Interaction : The compound can bind to certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It may also act on various receptors, potentially altering signal transduction processes and gene expression.
These interactions can lead to significant changes in cellular behavior, making it a candidate for further pharmacological studies .
Anticancer Activity
Some studies have explored the anticancer potential of related compounds. The presence of a chlorophenyl group in the structure is often associated with enhanced cytotoxicity against cancer cell lines. Future investigations may reveal whether this compound exhibits similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of chemical compounds. Modifications in the structure, such as varying the nature of substituents on the phenyl ring or altering the cyanomethyl group, can significantly impact biological efficacy. This principle has been applied in related compounds where specific substitutions have enhanced receptor binding and activity .
Case Studies
While direct case studies on this compound are sparse, related research provides insights into its potential applications:
- Adenosine Receptor Modulators : Compounds structurally similar to this acetate have been studied as allosteric enhancers for adenosine receptors, which play roles in various physiological processes including inflammation and cancer progression .
- Antimicrobial Agents : Studies on similar derivatives indicate that modifications can lead to enhanced antimicrobial properties, suggesting that this compound could be explored for similar applications .
Comparison with Similar Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
Methyl (3-(2-chloro-3-methoxyphenyl)propanoyl)amino)acetate | TBD | Potential receptor modulation |
Methyl (3-(5-(2-chlorophenyl)-2-furyl)-2-propenoyl)amino)acetate | TBD | Anticancer properties |
Methyl (3-(3-fluorophenyl)-2-propenoyl)amino)acetate | TBD | Antimicrobial activity |
Properties
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-4,9H,5-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMTVRUOCZTIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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